4-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3-fluorobenzophenone
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Overview
Description
4-Chloro-3’-[1,4-dioxa-8-azaspiro[45]decan-8-ylmethyl]-3-fluorobenzophenone is a complex organic compound with significant potential in various scientific fields Its structure features a benzophenone core substituted with chloro and fluoro groups, and a spirocyclic moiety containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3-fluorobenzophenone typically involves multiple steps:
Formation of the Spirocyclic Moiety: The spirocyclic structure, 1,4-dioxa-8-azaspiro[4.5]decane, can be synthesized from 2-piperazinone and [4,5’-bithiazole]-2-carbonyl chloride under controlled conditions.
Attachment to Benzophenone Core: The spirocyclic moiety is then attached to a benzophenone derivative through a nucleophilic substitution reaction. This step often requires the use of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF) to facilitate the reaction.
Introduction of Chloro and Fluoro Groups: The final step involves the introduction of chloro and fluoro substituents on the benzophenone core. This can be achieved through electrophilic aromatic substitution reactions using reagents like thionyl chloride and fluorine gas or a fluorinating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3-fluorobenzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chloro and fluoro groups can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted benzophenone derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the spirocyclic moiety can enhance binding affinity and selectivity towards biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features suggest it could be a candidate for the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3-fluorobenzophenone involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic moiety and the benzophenone core can facilitate binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. The chloro and fluoro substituents can enhance the compound’s lipophilicity and membrane permeability, improving its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- **3-Fluoro-4’-[1,
4-Chloro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-benzophenone: Lacks the fluoro group, which may affect its chemical reactivity and biological activity.
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFNO3/c22-18-5-4-17(13-19(18)23)20(25)16-3-1-2-15(12-16)14-24-8-6-21(7-9-24)26-10-11-27-21/h1-5,12-13H,6-11,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHZSZCYKXJYAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC(=C(C=C4)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643320 |
Source
|
Record name | (4-Chloro-3-fluorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898761-95-0 |
Source
|
Record name | (4-Chloro-3-fluorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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